1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one
Overview
Description
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains an acetyl group, a bromoethanone moiety, and a dihydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.
Bromination: The final step involves the bromination of the acetylated indole derivative using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The acetyl group and indole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetamide: Contains an acetamide group instead of the bromoethanone moiety.
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-amino(phenyl)acetic acid: Contains a sulfonyl-amino group and a phenylacetic acid moiety.
Uniqueness
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one is unique due to the presence of the bromoethanone moiety, which imparts distinct reactivity and potential biological activity. The combination of the indole ring, acetyl group, and bromine atom makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-2-bromoethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDJJQWHXHEGKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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